
Piroxicam
概要
説明
ピロキシカムは、オキシカム系に属する非ステロイド性抗炎症薬(NSAID)です。主に、関節炎などの炎症性疾患による痛みを和らげるために使用されます。 ピロキシカムは、痛み、こわばり、圧痛、腫れの仲介に関与する内因性プロスタグランジンの産生を阻害することにより作用します .
準備方法
合成経路と反応条件: ピロキシカムは、さまざまな方法で合成できます。一般的な方法の1つは、4-ヒドロキシ-2-メチル-2H-1,2-ベンゾチアジン-3-カルボキサミド1,1-ジオキシドと2-アミノピリジンを反応させる方法です。この反応は通常、水酸化ナトリウムなどの塩基とジメチルホルムアミドなどの溶媒の存在下で行われます。 次に、生成物を再結晶化により精製します .
工業生産方法: 工業的な設定では、ピロキシカムは、その溶解性とバイオアベイラビリティを高めるために、固体分散技術を使用して製造されることがよくあります。ホットメルト押出法、超臨界流体法、溶媒蒸発法などの方法が採用されます。 これらの方法は、ポリエチレングリコールやポリビニルピロリドンなどのポリマーを使用して固体分散体を形成することを含みます .
化学反応の分析
反応の種類: ピロキシカムは、次を含むさまざまな化学反応を起こします。
酸化: ピロキシカムは酸化されてヒドロキシル化代謝物を形成できます。
還元: 還元反応は、ピロキシカムをその還元型に変換できます。
置換: ピロキシカムは置換反応を起こし、特にピリジン環で起こります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、ヒドロキシル化代謝物、ピロキシカムの還元型、および置換誘導体が含まれます .
4. 科学研究への応用
ピロキシカムは、幅広い科学研究の応用分野を持っています。
化学: ピロキシカムは、薬物の溶解性とバイオアベイラビリティの向上に関する研究においてモデル化合物として使用されます。
生物学: ピロキシカムは、炎症性細胞の活性化への影響と、脳虚血などの状態における潜在的な神経保護作用について研究されています.
科学的研究の応用
Clinical Applications
1. Treatment of Osteoarthritis and Rheumatoid Arthritis
Piroxicam is indicated for the management of osteoarthritis and rheumatoid arthritis. A meta-analysis revealed that this compound is more effective than some NSAIDs, such as naproxen, while being comparable to others regarding pain relief and mobility improvement .
2. Postoperative Pain Management
This compound has demonstrated significant efficacy in managing postoperative pain. In clinical studies, it outperformed placebo and showed longer-lasting analgesic effects compared to codeine and aspirin, indicating its potential as a first-line treatment for moderate to severe postoperative pain .
3. Cancer Research
Research has explored this compound's potential in cancer prevention. Animal studies indicated that this compound significantly reduced tumor incidence in models of colorectal cancer, suggesting an adjunctive role in cancer therapy due to its anti-inflammatory properties .
Pharmacokinetics
This compound is well-absorbed following oral administration, with plasma concentrations peaking within 3 to 5 hours post-dose. Its prolonged half-life (approximately 50 hours) allows for once-daily dosing, maintaining stable plasma levels over time. This pharmacokinetic profile supports its use in chronic conditions requiring sustained anti-inflammatory effects .
Innovative Drug Delivery Systems
Recent advancements in drug delivery systems have highlighted the potential of thermosensitive hydrogels for controlled release of this compound. These hydrogels can provide sustained release over extended periods, enhancing patient compliance and therapeutic outcomes .
Case Studies
- Efficacy in Chronic Pain Management : A randomized controlled trial involving patients with chronic osteoarthritis demonstrated that those treated with this compound experienced significant reductions in pain scores compared to the control group receiving placebo.
- Safety Profile Assessment : A large-scale evaluation comparing this compound with meloxicam showed that while both drugs were effective, this compound had a higher incidence of gastrointestinal adverse events, highlighting the need for careful patient selection when prescribing this medication .
作用機序
ピロキシカムは、プロスタグランジンの産生に関与する酵素であるシクロオキシゲナーゼを阻害することによりその効果を発揮します。この酵素を阻害することにより、ピロキシカムはプロスタグランジンの産生を減らし、痛み、炎症、こわばりを軽減します。 シクロオキシゲナーゼの阻害は可逆的で、この薬剤は主にプロスタグランジンの合成の末梢抑制を標的としています .
類似化合物:
メロキシカム: 抗炎症作用が類似したオキシカム系の別のNSAIDです。
テノキシカム: ピロキシカムに比べて半減期が長いオキシカム誘導体です。
ロルノキシカム: 強力な抗炎症作用と鎮痛作用で知られています。
比較: ピロキシカムは、半減期が長く、1日1回の投与が可能である点が特徴です。また、さまざまな炎症性疾患の治療に幅広い用途があります。 メロキシカムやテノキシカムと比較して、ピロキシカムはより長い使用歴があり、安全性が確立されています .
類似化合物との比較
Meloxicam: Another oxicam class NSAID with similar anti-inflammatory properties.
Tenoxicam: An oxicam derivative with a longer half-life compared to piroxicam.
Lornoxicam: Known for its potent anti-inflammatory and analgesic effects.
Comparison: this compound is unique due to its long half-life, allowing for once-daily dosing. It also has a broad range of applications in treating various inflammatory conditions. Compared to meloxicam and tenoxicam, this compound has a more extensive history of use and a well-established safety profile .
生物活性
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Beyond its conventional use in treating conditions such as arthritis, recent studies have highlighted its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various clinical settings, and its role in cancer treatment.
This compound primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. However, emerging evidence suggests that this compound may also operate through COX-independent pathways that affect cell proliferation and apoptosis.
- COX-Dependent Mechanisms : By inhibiting COX enzymes, this compound reduces the production of pro-inflammatory eicosanoids such as prostaglandins (PGE2), which are implicated in various inflammatory processes and tumorigenesis .
- COX-Independent Mechanisms : Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms unrelated to COX inhibition. For instance, it has been shown to affect cell cycle regulation by altering the expression of cyclins and cyclin-dependent kinases, leading to growth inhibition in cancer cell lines .
Efficacy in Clinical Settings
This compound has been evaluated for its efficacy in various clinical conditions, including postoperative pain and chronic inflammatory diseases.
- Postoperative Pain : A meta-analysis reported that a single dose of this compound (20 mg or 40 mg) provided significant pain relief compared to placebo, with numbers needed to treat (NNT) of 2.7 and 1.9 respectively for at least 50% pain relief . The incidence of adverse effects was comparable to placebo.
- Chronic Pain : In randomized controlled trials comparing this compound with other NSAIDs like naproxen, this compound demonstrated similar or superior efficacy in managing pain and improving mobility in patients with osteoarthritis and rheumatoid arthritis .
Anti-Cancer Activity
Recent research has focused on the anti-tumoral effects of this compound, particularly in combination with other chemotherapeutic agents.
- Combination Therapy : this compound has shown significant anti-tumoral activity when used alongside cisplatin (CDDP) in mesothelioma cells. Studies indicate that this combination enhances apoptosis and inhibits cell proliferation more effectively than either drug alone .
- In Vitro Studies : In vitro experiments have demonstrated that this compound can induce cell cycle arrest at the G0/G1 phase in colon adenocarcinoma cells (HT-29), suggesting its potential role as a chemopreventive agent .
Table 1: Summary of Key Studies on this compound's Biological Activity
Case Studies
Several case studies have reinforced the findings regarding this compound's biological activity:
- Case Study on Mesothelioma : A patient treated with a combination of this compound and cisplatin exhibited significant tumor regression, supporting the hypothesis that this compound enhances the efficacy of traditional chemotherapeutics through apoptotic pathways .
- Chronic Pain Management : In patients with chronic osteoarthritis, long-term use of this compound resulted in sustained pain relief without significant gastrointestinal complications, highlighting its safety profile compared to other NSAIDs .
Q & A
Basic Research Questions
Q. What methodologies are recommended for assessing piroxicam’s solubility in aqueous solutions, and how do hydrotropic agents influence this property?
- Methodological Answer : Use UV-spectrophotometric analysis to measure this compound solubility in distilled water and aqueous solutions containing hydrotropic agents (e.g., sodium benzoate). Prepare saturated solutions under controlled temperature and pH conditions, and quantify solubility using calibration curves. Statistical tests (e.g., ANOVA) can identify significant differences in solubility across varying hydrotropic concentrations .
Q. How can researchers optimize experimental designs for evaluating this compound’s pharmacokinetic profile in preclinical models?
- Methodological Answer : Employ crossover study designs to minimize inter-subject variability. Use validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for plasma concentration analysis. Ensure adherence to bioequivalence testing protocols, such as those outlined in Winer’s statistical principles for experimental design .
Q. What are the standard protocols for synthesizing and characterizing this compound co-crystals for enhanced bioavailability?
- Methodological Answer : Utilize solvent evaporation or grinding methods to prepare co-crystals. Characterize using differential scanning calorimetry (DSC), X-ray diffraction (XRD), and Fourier-transform infrared spectroscopy (FTIR). Include purity assessments via HPLC and dissolution testing in biorelevant media (e.g., simulated gastric fluid) .
Advanced Research Questions
Q. How can fractional factorial design (FFD) streamline the development of this compound-loaded self-nanoemulsifying drug delivery systems (SNEDDS)?
- Methodological Answer : Apply FFD (e.g., 2^6-2 design) to screen variables like oil type (triacetin, oleic acid), surfactants (Kolliphor EL, Tween 60), and co-surfactants (PEG 400). Optimize critical parameters (emulsification time, droplet size, % transmittance) using response surface methodology and Design Expert software. Validate with in vitro dissolution and stability studies .
Q. What experimental strategies resolve contradictions in this compound’s apoptotic mechanisms when combined with cisplatin in cancer models?
- Methodological Answer : Conduct transcriptomic profiling (e.g., RNA sequencing) to identify differentially expressed genes post-treatment. Validate apoptotic pathways (e.g., p21 activation) via Western blot and flow cytometry. Use combinatorial index analysis to distinguish synergistic vs. additive effects and address conflicting data through dose-response matrix experiments .
Q. How should researchers design a PICOT framework for studying this compound’s efficacy in chronic inflammatory models?
- Methodological Answer : Structure the PICOT question as:
- P opulation: Rodent models with induced arthritis.
- I ntervention: this compound (10 mg/kg/day).
- C omparison: NSAID control (e.g., celecoxib).
- O utcome: Reduction in synovial inflammation (histopathology scoring).
- T ime: 28-day treatment.
Ensure feasibility by aligning with systematic review methodologies and preclinical ethical guidelines .
Q. What statistical approaches are critical for analyzing contradictions in this compound transethosomal gel formulation data?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify outliers in vesicle size and entrapment efficiency data. Use Box-Behnken or central composite designs to model interactions between variables (e.g., Span 80 concentration, sonication time). Address discrepancies via robustness testing and inter-laboratory validation .
Q. Methodological Considerations
Q. How to ensure reproducibility in this compound formulation studies?
- Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:
- Detail experimental methods (e.g., solvent ratios, mixing duration) in supplementary materials.
- Provide raw data (e.g., particle size distributions) in accessible repositories.
- Cite validated protocols for compound characterization and in vitro release testing .
Q. What ethical and data-sharing practices are essential for this compound clinical trial meta-analyses?
特性
IUPAC Name |
4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSPLQLAKJAUJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021170 | |
Record name | Piroxicam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index], Solid | |
Record name | Piroxicam | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1287 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Piroxicam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014694 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4), 1.43e-01 g/L | |
Record name | SID856007 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Piroxicam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00554 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Piroxicam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014694 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The antiinflammatory effect of Piroxicam may result from the reversible inhibition of cyclooxygenase, causing the peripheral inhibition of prostaglandin synthesis. The prostaglandins are produced by an enzyme called Cox-1. Piroxicam blocks the Cox-1 enzyme, resulting into the disruption of production of prostaglandins. Piroxicam also inhibits the migration of leukocytes into sites of inflammation and prevents the formation of thromboxane A2, an aggregating agent, by the platelets. | |
Record name | Piroxicam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00554 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
36322-90-4 | |
Record name | Piroxicam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36322-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piroxicam [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036322904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piroxicam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00554 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | piroxicam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | piroxicam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=666076 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piroxicam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piroxicam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.144 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIROXICAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13T4O6VMAM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Piroxicam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014694 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198-200 °C, 198 - 200 °C | |
Record name | Piroxicam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00554 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Piroxicam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014694 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。